Cas no 2171794-68-4 (2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}hex-5-enoic acid)

2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}hex-5-enoic acid 化学的及び物理的性質
名前と識別子
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- 2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}hex-5-enoic acid
- 2171794-68-4
- EN300-1563589
- 2-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-4-yl]formamido}hex-5-enoic acid
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- インチ: 1S/C26H26N4O5/c1-3-4-13-22(25(32)33)28-24(31)20-14-27-30(2)23(20)29-26(34)35-15-21-18-11-7-5-9-16(18)17-10-6-8-12-19(17)21/h3,5-12,14,21-22H,1,4,13,15H2,2H3,(H,28,31)(H,29,34)(H,32,33)
- InChIKey: NOULXWICFMCJQQ-UHFFFAOYSA-N
- ほほえんだ: O(C(NC1=C(C=NN1C)C(NC(C(=O)O)CCC=C)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 474.19031994g/mol
- どういたいしつりょう: 474.19031994g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 35
- 回転可能化学結合数: 10
- 複雑さ: 770
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 123Ų
- 疎水性パラメータ計算基準値(XlogP): 4.2
2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}hex-5-enoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1563589-0.5g |
2-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-4-yl]formamido}hex-5-enoic acid |
2171794-68-4 | 0.5g |
$3233.0 | 2023-06-04 | ||
Enamine | EN300-1563589-10.0g |
2-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-4-yl]formamido}hex-5-enoic acid |
2171794-68-4 | 10g |
$14487.0 | 2023-06-04 | ||
Enamine | EN300-1563589-0.1g |
2-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-4-yl]formamido}hex-5-enoic acid |
2171794-68-4 | 0.1g |
$2963.0 | 2023-06-04 | ||
Enamine | EN300-1563589-0.25g |
2-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-4-yl]formamido}hex-5-enoic acid |
2171794-68-4 | 0.25g |
$3099.0 | 2023-06-04 | ||
Enamine | EN300-1563589-2.5g |
2-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-4-yl]formamido}hex-5-enoic acid |
2171794-68-4 | 2.5g |
$6602.0 | 2023-06-04 | ||
Enamine | EN300-1563589-10000mg |
2-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-4-yl]formamido}hex-5-enoic acid |
2171794-68-4 | 10000mg |
$14487.0 | 2023-09-24 | ||
Enamine | EN300-1563589-50mg |
2-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-4-yl]formamido}hex-5-enoic acid |
2171794-68-4 | 50mg |
$2829.0 | 2023-09-24 | ||
Enamine | EN300-1563589-100mg |
2-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-4-yl]formamido}hex-5-enoic acid |
2171794-68-4 | 100mg |
$2963.0 | 2023-09-24 | ||
Enamine | EN300-1563589-500mg |
2-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-4-yl]formamido}hex-5-enoic acid |
2171794-68-4 | 500mg |
$3233.0 | 2023-09-24 | ||
Enamine | EN300-1563589-5.0g |
2-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-4-yl]formamido}hex-5-enoic acid |
2171794-68-4 | 5g |
$9769.0 | 2023-06-04 |
2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}hex-5-enoic acid 関連文献
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
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Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}hex-5-enoic acidに関する追加情報
Introduction to 2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}hex-5-enoic acid (CAS No. 2171794-68-4)
2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}hex-5-enoic acid, identified by its Chemical Abstracts Service (CAS) number 2171794-68-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a pyrazole core, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and an amide linkage. The presence of these functional groups not only contributes to its unique chemical properties but also opens up diverse possibilities for its application in drug discovery and development.
The pyrazole moiety is a heterocyclic aromatic ring system that is widely recognized for its biological activity. Pyrazoles have been extensively studied due to their role as key pharmacophores in numerous therapeutic agents, including antiviral, anti-inflammatory, and anticancer drugs. The fluorenylmethoxycarbonyl group serves as an important protecting group in peptide synthesis, ensuring the stability of the amine group during chemical modifications. This protection-deprotection strategy is a cornerstone in the synthesis of complex peptides and proteins, which are pivotal in modern medicine.
The hex-5-enoic acid component introduces a conjugated diene system into the molecule, which can influence its electronic properties and potential interactions with biological targets. The conjugated system may enhance the molecule's ability to participate in photochemical reactions or bind to specific enzymes or receptors with high affinity. Such structural features are often exploited in the design of molecules with enhanced bioactivity and selectivity.
In recent years, there has been a surge in research focused on developing novel scaffolds for drug discovery. The compound 2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}hex-5-enoic acid exemplifies this trend, as it combines multiple pharmacologically relevant motifs into a single molecular entity. This approach allows for the exploration of structure-activity relationships (SAR) across different biological targets, providing a platform for rational drug design.
One of the most compelling aspects of this compound is its potential as a precursor for the synthesis of more complex bioactive molecules. The presence of both an amide bond and a carboxylic acid group provides multiple points for further functionalization. For instance, the carboxylic acid can be used to form esters or amides with other biomolecules, while the amide linkage can be cleaved under specific conditions to reveal the underlying amino group. Such versatility makes this compound an invaluable tool in synthetic chemistry.
The Fmoc-amino group within the molecule is particularly noteworthy, as it is often employed in solid-phase peptide synthesis (SPPS). The Fmoc group is widely used because it can be efficiently removed under mild acidic conditions, allowing for stepwise construction of peptide chains without interfering with other functional groups. This makes 2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylyformamido}hex-5-enoic acid a promising candidate for applications in peptide-based drug development.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with unprecedented accuracy. By leveraging machine learning algorithms and large-scale databases, scientists can identify potential binding interactions between this compound and target proteins or enzymes. Such computational studies have already shown that derivatives of this scaffold exhibit promising activity against various therapeutic targets, including kinases and proteases involved in cancer progression.
The pyrazole core has been particularly well-studied for its role in modulating enzyme activity. Pyrazole derivatives have demonstrated efficacy in inhibiting enzymes such as cyclooxygenase (COX), which plays a key role in inflammation pathways. Additionally, pyrazole-based compounds have shown potential as inhibitors of Janus kinases (JAKs), which are implicated in autoimmune diseases and cancer. The structural features of 2-{5-{(9H-fluorenine methoxycarbonyl}amino)-1-methyl-lH-pyrazol-l 4-yIformamido}hex-S-enonic acid suggest that it may interact with similar enzyme families, making it a valuable candidate for further investigation.
Another area of interest is the conjugation of this compound with other bioactive moieties to enhance its therapeutic profile. For example, linking it to natural products or other pharmacophores could lead to synergistic effects that improve efficacy while reducing side effects. Such combinatorial approaches are increasingly recognized as powerful tools in drug discovery, allowing researchers to harness the collective potential of multiple molecular components.
The synthesis of 2-{5-{(9H-fluorenine methoxycarbonyl}amino)-1-methyl-lH-pyrazol-l 4-yIformamido}hex-S-enonic acid presents both challenges and opportunities for synthetic chemists. The complexity of its structure requires careful planning and execution to ensure high yields and purity. However, advances in synthetic methodologies have made it possible to construct such molecules with increasing efficiency. Techniques such as transition-metal-catalyzed cross-coupling reactions and automated solid-phase synthesis have significantly streamlined the process.
The use of fluorene derivatives as protecting groups has become increasingly popular due to their stability under various reaction conditions. The fluorene moiety not only provides chemical stability but also enhances solubility and bioavailability in some cases. This makes 2-{5-{(9H-fluorenine methoxycarbonyl}amino)-1-methyl-lH-pyrazol-l 4-yIformamido}hex-S-enonic acid an attractive candidate for further development as a pharmaceutical intermediate.
In conclusion,2-{5-{(9H-fluorenine methoxycarbonyl}amino)-1-methyl-lH-pyrazol-l 4-yIformamido}hex-S-enonic acid (CAS No. 2171794684) represents a fascinating example of how complex molecular architectures can be leveraged for therapeutic purposes. Its unique combination of structural features positions it as a valuable tool for drug discovery and development. Further research into its biological activity and synthetic applications will undoubtedly uncover new opportunities for advancing pharmaceutical science.
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